Calcium boride

描述

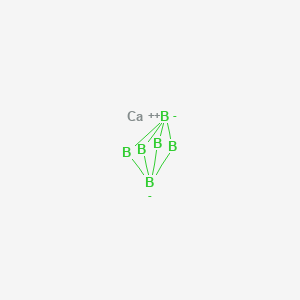

Calcium boride, also known as calcium hexaboride, is a compound consisting of calcium and boron with the chemical formula CaB₆. It is a black, lustrous, chemically inert powder with a low density. This compound is known for its high electrical conductivity, hardness, chemical stability, and high melting point. This compound has a cubic crystal structure typical of metal hexaborides, with octahedral units of six boron atoms combined with calcium atoms .

作用机制

Target of Action

Calcium boride, also known as calcium hexaboride (CaB6), is a compound of calcium and boron . The primary targets of this compound are the boron atoms that form a three-dimensional network in its structure . Each calcium atom is bonded in a 1-coordinate geometry to twenty-four equivalent boron atoms . This unique structure allows this compound to exhibit a variety of physical properties.

Mode of Action

The interaction of this compound with its targets primarily involves the formation of covalent bonds between the calcium and boron atoms . This results in a cubic structure typical for metal hexaborides, with octahedral units of 6 boron atoms combined with calcium atoms . The unique bonding schemes and structural diversity of intermetallic borides like this compound provide great opportunities for modulating local electronic structures and surface adsorption properties .

Biochemical Pathways

Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It is involved in various physiological, biochemical, reproductive, and developmental pathways . .

Pharmacokinetics

Studies on the pharmacokinetics of calcium from various calcium salts have been conducted . These studies suggest that the pharmacokinetic process is linear due to a first-order reaction . The absorption of calcium was found to be significantly different among the three calcium salts studied . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound exhibits a variety of physical properties due to its unique structure and bonding. It is known for its high electrical conductivity, hardness, chemical stability, and high melting point . It also shows weak ferromagnetic properties, which is remarkable because calcium and boron are neither magnetic, nor have inner 3d or 4f electronic shells, which are usually required for ferromagnetism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, impurities in the boron used to prepare the sample, such as iron and nickel, can affect the properties of this compound . Furthermore, the temperature can influence the ferromagnetic properties of this compound, which occur at unexpectedly high temperatures .

准备方法

Synthetic Routes and Reaction Conditions: Calcium boride can be synthesized by mixing powdery boron carbide and calcium oxide in a molar ratio of 3:2. The mixture is then sintered in air at temperatures ranging from 1700 to 1800 degrees Celsius for 1 to 2 hours. This method results in high-purity this compound with minimal impurities .

Industrial Production Methods: In industrial settings, this compound is produced using high-temperature sintering processes. The raw materials typically include boron carbide, calcium oxide, and sometimes calcium carbonate. The sintering process involves heating the mixture to high temperatures to facilitate the reaction and formation of this compound. This method is efficient and results in a product with high purity and low environmental impact due to reduced carbon dioxide emissions .

化学反应分析

Types of Reactions: Calcium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is insoluble in water, methanol, and ethanol but dissolves slowly in acids .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen at high temperatures, leading to the formation of calcium oxide and boron oxide.

Reduction: It can act as a reducing agent in certain chemical reactions, reducing metal oxides to their respective metals.

Substitution: this compound can undergo substitution reactions with halogens, forming calcium halides and boron halides.

Major Products Formed:

Oxidation: Calcium oxide (CaO) and boron oxide (B₂O₃)

Reduction: Pure metals from metal oxides

Substitution: Calcium halides (CaX₂) and boron halides (BX₃)

科学研究应用

Calcium boride has a wide range of applications in scientific research and industry:

Chemistry: It is used as a reducing agent in chemical reactions and as a precursor for the synthesis of other boron-containing compounds.

Biology and Medicine: Research is ongoing into its potential use in biomedical applications due to its chemical stability and inertness.

Industry: this compound is used in the production of boron-containing ceramics, which are known for their hardness and high-temperature stability. .

相似化合物的比较

- Magnesium boride (MgB₂)

- Aluminum boride (AlB₂)

- Titanium boride (TiB₂)

- Zirconium boride (ZrB₂)

- Hafnium boride (HfB₂)

Calcium boride stands out among these compounds due to its unique combination of electrical conductivity, chemical stability, and ferromagnetic properties, making it a valuable material for various scientific and industrial applications .

生物活性

Calcium boride (CaB) is a compound known for its unique physical and chemical properties, which have led to its exploration in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, synthesizing current research findings, case studies, and relevant data tables.

Overview of this compound

This compound is an inorganic compound formed from calcium and boron. It is primarily recognized for its hardness and thermal stability, making it suitable for industrial applications. However, its biological activity has garnered attention in recent years, particularly concerning biocompatibility and potential applications in medical implants.

Biocompatibility and Biological Activity

Biocompatibility is a critical factor when assessing materials for medical applications. This compound exhibits promising biocompatibility due to its ability to promote cell adhesion and proliferation. Studies have shown that this compound coatings can enhance the biological activity of metal implants by facilitating osteoblast adhesion and differentiation.

Case Studies

- Osteogenic Induction : A study demonstrated that this compound coatings on titanium implants significantly improved osteogenic differentiation of mesenchymal stem cells. The alkaline phosphatase activity, a marker for osteogenic differentiation, was markedly higher on this compound-coated surfaces compared to uncoated titanium .

- Cell Adhesion Studies : In another investigation, cells cultured on this compound surfaces showed increased adhesion and proliferation rates. Scanning electron microscopy revealed more extensive pseudopodia formation on this compound compared to traditional titanium surfaces, indicating enhanced cellular interaction .

- Antibacterial Properties : Recent research has highlighted the antibacterial activity of this compound coatings. The incorporation of this compound into titanium substrates resulted in reduced bacterial colonization, suggesting its potential use in preventing infections associated with implants .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including carbothermal reduction and liquid-phase sintering. These methods influence the material's microstructure and subsequently its biological properties.

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Carbothermal Reduction | High purity; controlled microstructure | Time-consuming; high temperatures required |

| Liquid-Phase Sintering | Enhanced sinterability; faster processing | Potential for phase instability |

Biological Activity Metrics

The biological activity of this compound can be quantified using several metrics:

- Alkaline Phosphatase Activity : Indicates osteogenic differentiation.

- Cell Viability Assays : Assess the cytotoxicity of the material.

- Bacterial Inhibition Zones : Measure antibacterial effectiveness.

属性

IUPAC Name |

calcium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Ca/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVIDOFQNLOVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaB6, B6Ca | |

| Record name | calcium boride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_boride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-99-7 | |

| Record name | Calcium boride (CaB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。